XC-302 free base
XC-302 free base
Puquitinib is an orally available selective inhibitor of the delta form of phosphatidylinositol 3-kinase (PI3-kinase subunit delta; PI3K-delta; PI3Kdelta), with potential antineoplastic activity. Upon oral administration, puquitinib selectively binds to the ATP-binding pocket of PI3K-delta and prevents the activation of the PI3K/AKT signaling pathway. This decreases proliferation of and induces cell death in PI3K-delta over-expressing tumor cells. PI3K-delta also plays a key role in the B-cell receptor (BCR) signaling pathway and the proliferation of certain hematologic cancer cells. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells, thereby minimizing serious side effects.
Brand Name:
Vulcanchem
CAS No.:
916890-10-3
VCID:
VC0547311
InChI:
InChI=1S/C17H15N7/c1-2-10-8-12(5-6-13(10)18-7-1)22-17-23-15-14(19-9-20-15)16(24-17)21-11-3-4-11/h1-2,5-9,11H,3-4H2,(H3,19,20,21,22,23,24)
SMILES:
C1CC1NC2=NC(=NC3=C2NC=N3)NC4=CC5=C(C=C4)N=CC=C5
Molecular Formula:
C17H15N7
Molecular Weight:
317.3 g/mol
XC-302 free base
CAS No.: 916890-10-3
Inhibitors
VCID: VC0547311
Molecular Formula: C17H15N7
Molecular Weight: 317.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 916890-10-3 |
---|---|
Product Name | XC-302 free base |
Molecular Formula | C17H15N7 |
Molecular Weight | 317.3 g/mol |
IUPAC Name | 6-N-cyclopropyl-2-N-quinolin-6-yl-7H-purine-2,6-diamine |
Standard InChI | InChI=1S/C17H15N7/c1-2-10-8-12(5-6-13(10)18-7-1)22-17-23-15-14(19-9-20-15)16(24-17)21-11-3-4-11/h1-2,5-9,11H,3-4H2,(H3,19,20,21,22,23,24) |
Standard InChIKey | QUTFBURLXCODBH-UHFFFAOYSA-N |
SMILES | C1CC1NC2=NC(=NC3=C2NC=N3)NC4=CC5=C(C=C4)N=CC=C5 |
Canonical SMILES | C1CC1NC2=NC(=NC3=C2NC=N3)NC4=CC5=C(C=C4)N=CC=C5 |
Appearance | Solid powder |
Description | Puquitinib is an orally available selective inhibitor of the delta form of phosphatidylinositol 3-kinase (PI3-kinase subunit delta; PI3K-delta; PI3Kdelta), with potential antineoplastic activity. Upon oral administration, puquitinib selectively binds to the ATP-binding pocket of PI3K-delta and prevents the activation of the PI3K/AKT signaling pathway. This decreases proliferation of and induces cell death in PI3K-delta over-expressing tumor cells. PI3K-delta also plays a key role in the B-cell receptor (BCR) signaling pathway and the proliferation of certain hematologic cancer cells. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells, thereby minimizing serious side effects. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | puquitinib puquitinib mesylate XC-302 |
Reference | 1: Wang KF, Yang H, Jiang WQ, Li S, Cai YC. Puquitinib mesylate (XC-302) induces autophagy via inhibiting the PI3K/AKT/mTOR signaling pathway in nasopharyngeal cancer cells. Int J Mol Med. 2015 Dec;36(6):1556-62. doi: 10.3892/ijmm.2015.2378. PubMed PMID: 26499488; PubMed Central PMCID: PMC4678157. 2: Yang H, Wang Y, Zhan J, Xia Y, Sun P, Bi XW, Liu PP, Li ZM, Li S, Zou BY, Jiang WQ. Puquitinib mesylate, an inhibitor of phosphatidylinositol 3-kinase p110δ, for treating relapsed or refractory non-Hodgkin's lymphoma. Oncotarget. 2015 Dec 22;6(41):44049-56. doi: 10.18632/oncotarget.5833. PubMed PMID: 26510909; PubMed Central PMCID: PMC4791286. |
PubChem Compound | 15983184 |
Last Modified | Nov 11 2021 |
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